![molecular formula C10H9Cl2N3S B15213748 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-79-5](/img/structure/B15213748.png)
5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.
Uniqueness
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its antimicrobial and antifungal activities, making it a valuable compound for various applications .
Biological Activity
5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antitumor agent and other pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with dichlorobenzyl derivatives. The structural elucidation is usually performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the compound exhibits characteristic peaks in FT-IR spectroscopy that correspond to functional groups present in its structure.
Table 1: Characterization Data
Technique | Observed Peaks/Values |
---|---|
FT-IR | -NH stretching: 3218 cm⁻¹ |
C=N stretching: 1572 cm⁻¹ | |
NMR | Chemical shifts indicative of the thiadiazole structure |
Mass Spec | Molecular ion peak consistent with C17H14Cl2N4S |
Antitumor Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antitumor activity. The mechanism of action often involves the induction of apoptosis in cancer cells. For example, a study demonstrated that derivatives of thiadiazoles could effectively inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the specific substitution patterns on the phenyl ring .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Electronegative Substituents : The presence of chlorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.
- Methyl Group : Positioned at the nitrogen atom increases electron density, potentially enhancing biological activity.
These modifications are crucial for optimizing the compound's efficacy against specific cancer cell lines.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited a dose-dependent cytotoxic effect with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptotic pathways. This interaction was further validated through docking studies which showed a favorable binding affinity compared to other known inhibitors .
Properties
CAS No. |
87410-79-5 |
---|---|
Molecular Formula |
C10H9Cl2N3S |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3S/c1-13-10-15-14-9(16-10)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3,(H,13,15) |
InChI Key |
LUKOARWNORYQFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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